6-(Pyridin-2-yl)piperidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6-pyridin-2-ylpiperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c13-10-6-3-5-9(12-10)8-4-1-2-7-11-8/h1-2,4,7,9H,3,5-6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKQERCQCNJIIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC(=O)C1)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Reaction Mechanisms of 6 Pyridin 2 Yl Piperidin 2 One and Its Derivatives
General Reactivity Profiles: Oxidation, Reduction, and Substitution Reactions
The reactivity of the 6-(pyridin-2-yl)piperidin-2-one scaffold is characterized by the interplay between the pyridine (B92270) and piperidin-2-one rings. This duality allows for a range of chemical transformations, including oxidation, reduction, and substitution reactions.
Oxidation: The piperidin-2-one ring, particularly in its partially unsaturated form, is susceptible to oxidation. For instance, dihydro-6-(pyridin-2-yl)pyridin-2-one can be oxidized to the corresponding 6-(pyridin-2-yl)pyridin-2-one. researchgate.netsioc-journal.cn This aromatization of the piperidinone ring is a key transformation that significantly alters the electronic and structural properties of the molecule. A common reagent used for this purpose is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). researchgate.netsioc-journal.cn In related systems, such as 1-(pyridin-2-yl)piperidin-4-one, the pyridine nitrogen can be oxidized to form N-oxides using agents like hydrogen peroxide. The N-acyl derivatives of piperidines can also be oxidized to their corresponding piperidin-2-ones using iron(II)-hydrogen peroxide. researchgate.net
Reduction: Both the pyridine and the lactam moiety of this compound can undergo reduction. The pyridine ring can be hydrogenated to a piperidine (B6355638) ring using various catalytic systems. mdpi.com These often involve transition metals such as ruthenium, rhodium, palladium, and nickel, and can be highly diastereoselective, especially for substituted pyridines. mdpi.com The reduction of the lactam carbonyl group in N-substituted piperidin-2-ones has been achieved using strong reducing agents like lithium aluminium hydride (LiAlH₄). rsc.org However, these reductions can sometimes lead to complex rearranged or dimerized products, depending on the substrate and reaction conditions. rsc.org For example, the reduction of 1-methyl-piperidin-2-one with a substoichiometric amount of LiAlH₄ can yield a dimeric structure. rsc.org
Substitution: The pyridine ring of the scaffold is amenable to substitution reactions. For derivatives such as 1-(6-bromopyridin-2-yl)piperidin-2-one, the bromine atom can be displaced through nucleophilic substitution reactions. evitachem.com This highlights the potential for functionalizing the pyridine ring of this compound, particularly if activating groups are present or if modern cross-coupling methodologies are employed. The amino group in related compounds like 5-(piperidin-1-yl)pyridin-2-amine (B1280261) can act as a nucleophile in substitution reactions. smolecule.com
Table 1: Summary of General Reactivity Profiles
| Reaction Type | Substrate/Related Compound | Reagent(s) | Product(s) | Citation(s) |
|---|---|---|---|---|
| Oxidation | Dihydro-6-(pyridin-2-yl)pyridin-2-one | DDQ | 6-(Pyridin-2-yl)pyridin-2-one | researchgate.net, sioc-journal.cn |
| 1-(Pyridin-2-yl)piperidin-4-one | Hydrogen Peroxide | N-oxide derivative | ||
| N-Acyl-piperidines | Fe(II)-H₂O₂ | Piperidin-2-ones | researchgate.net | |
| Reduction | Pyridine derivatives | H₂, Metal catalysts (Ru, Rh, Pd, Ni) | Piperidine derivatives | mdpi.com |
| N-Aryl-piperidin-2-ones | LiAlH₄ | Piperidine derivatives, rearranged products | rsc.org | |
| Substitution | 1-(6-Bromopyridin-2-yl)piperidin-2-one | Nucleophiles | Substituted pyridine derivatives | evitachem.com |
Specific Mechanistic Pathways for Ring Transformations
Beyond general reactivity, the this compound scaffold can undergo specific and often complex ring transformations, leading to novel molecular architectures.
A significant transformation of this scaffold involves the aromatization of the piperidinone ring to a pyridin-2-one, followed by further reactions. As mentioned, dihydro-6-(pyridin-2-yl)pyridin-2-one can be aromatized to 6-(pyridin-2-yl)pyridin-2-one. researchgate.netsioc-journal.cn This resulting pyridin-2-one can then be converted into a bipyridine derivative upon treatment with phosphorus oxychloride (POCl₃). researchgate.netsioc-journal.cn This reaction likely proceeds through the formation of a 2-chloropyridine (B119429) intermediate from the pyridin-2-one tautomer, which then undergoes elimination to form the fully aromatic bipyridine system. The synthesis of bipyridines is a field of intense research, with various catalytic methods being developed. mdpi.com The aromatization of a dibromo-piperidin-2-one derivative to a pyridin-2-one has also been reported, providing further precedent for such transformations. researchgate.net
Aza-semipinacol rearrangements represent a powerful tool for skeletal reorganization in nitrogen-containing compounds. While not yet documented for this compound itself, this type of rearrangement has been observed in structurally analogous 6-substituted dihydropyridin-2-one systems. For instance, the reaction of 6-benzyl-3,6-dihydropyridin-2(1H)-ones with N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) can trigger a novel aza-semipinacol-type rearrangement. nih.govresearchgate.netacs.org This process involves the 1,2-migration of the C6-substituent (e.g., a benzyl (B1604629) group) to the C5 position. nih.govresearchgate.netacs.org The proposed mechanism involves the formation of a halonium ion intermediate, which induces the rearrangement. Such rearrangements can lead to the formation of highly functionalized and structurally complex products, such as indenopyridin-2-ones. nih.govacs.org Given the structural similarity, it is plausible that derivatives of this compound could be designed to undergo similar transformations, offering a pathway to novel heterocyclic scaffolds.
Catalytic Applications in the Synthesis and Modification of this compound Scaffolds
Catalysis plays a crucial role in both the synthesis and subsequent modification of the this compound framework.
The synthesis of the core structure can be achieved through catalytic methods. For example, the Diels-Alder reaction between 1-(pyridin-2-yl)-2-azabuta-1,3-dienes and electron-poor dienophiles provides a direct route to 6-(pyridin-2-yl)piperidin-2-ones. researchgate.netsioc-journal.cn Furthermore, multicomponent reactions can be employed for the diastereoselective synthesis of piperidin-2-one-substituted pyridinium (B92312) salts, where ammonium (B1175870) acetate (B1210297) can act as both a base and a nitrogen source, showcasing a catalytic role in the formation of the piperidinone ring. researchgate.net
Modification of the scaffold is also heavily reliant on catalysis. The pyridine ring can be functionalized through various transition-metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig amination reactions are standard methods for introducing aryl or amino substituents onto pyridine rings. tandfonline.com The reduction of the pyridine ring to piperidine is often accomplished using heterogeneous or homogeneous catalysts based on metals like palladium, ruthenium, or iridium. mdpi.comliverpool.ac.uk These catalytic hydrogenations can be performed with high levels of stereocontrol, which is crucial for the synthesis of chiral piperidine-containing molecules. mdpi.com Additionally, piperidine itself can act as an organocatalyst in the synthesis of other pyridin-2-one derivatives, highlighting the catalytic potential of the structural motifs present in the title compound. rsc.org
Table 2: Catalytic Methodologies in the Chemistry of this compound and Related Scaffolds
| Catalytic Process | Catalyst/Reagent | Transformation | Relevance to Scaffold | Citation(s) |
|---|---|---|---|---|
| Synthesis | - (Diels-Alder) | Formation of piperidin-2-one ring | Direct synthesis | researchgate.net, sioc-journal.cn |
| Ammonium Acetate | Multicomponent reaction | Formation of piperidin-2-one ring | researchgate.net | |
| Modification | Pd, Ru, Rh, Ni | Hydrogenation of pyridine ring | Reduction to piperidine | mdpi.com |
| Pd catalysts | Cross-coupling reactions | Functionalization of pyridine ring | tandfonline.com | |
| Phosphorus Oxychloride | Dehydration/Aromatization | Conversion to bipyridine | researchgate.net, sioc-journal.cn | |
| Related Catalysis | Piperidine | Organocatalysis | Synthesis of pyridin-2-ones | rsc.org |
Advanced Structural Elucidation of 6 Pyridin 2 Yl Piperidin 2 One and Analogs
Spectroscopic Characterization Techniques
Spectroscopy is the primary tool for the initial characterization of newly synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy reveals the carbon-hydrogen framework, while Mass Spectrometry (MS) provides information on molecular weight and elemental composition.
Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for elucidating the molecular structure of 6-(Pyridin-2-yl)piperidin-2-one. Analysis of ¹H and ¹³C NMR spectra, supported by two-dimensional (2D) NMR experiments, allows for the unambiguous assignment of all proton and carbon signals.
¹H and ¹³C NMR Spectra: The expected chemical shifts for this compound can be predicted based on data from analogous structures, including various substituted piperidin-2-ones and 2-substituted pyridines. rsc.orgmdpi.com The pyridinyl moiety exhibits characteristic signals in the aromatic region of the ¹H NMR spectrum, while the piperidinone ring protons appear in the aliphatic region. The proton at the C-6 stereocenter is expected to be a multiplet due to coupling with the adjacent methylene (B1212753) protons. The amide proton (N-H) would typically appear as a broad singlet.
In the ¹³C NMR spectrum, the carbonyl carbon (C-2) of the lactam ring is the most deshielded signal, appearing around 170-174 ppm. rsc.org Carbons of the pyridine (B92270) ring appear in the aromatic region (120-160 ppm), while the aliphatic carbons of the piperidinone ring resonate at higher field.
Expected ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Expected ¹³C Shift (ppm) | Expected ¹H Shift (ppm) | Expected ¹H Multiplicity |
|---|---|---|---|
| 2 (C=O) | ~173 | - | - |
| 3 | ~35 | ~2.6 | m |
| 4 | ~21 | ~1.9 | m |
| 5 | ~23 | ~1.9 | m |
| 6 | ~58 | ~4.5 | m |
| 1 (N-H) | - | ~7.5-8.5 | br s |
| 2' (Py) | ~158 | - | - |
| 3' (Py) | ~122 | ~7.3 | d |
| 4' (Py) | ~137 | ~7.8 | td |
| 5' (Py) | ~124 | ~7.4 | t |
| 6' (Py) | ~149 | ~8.6 | d |
Note: These are estimated values based on analogous structures. Actual values may vary depending on solvent and experimental conditions.
2D NMR Techniques: To confirm these assignments, 2D NMR experiments are essential.
COSY (Correlation Spectroscopy) is used to establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons within the piperidinone and pyridine rings.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, linking the proton signals to their corresponding carbon atoms in the framework.
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for connecting the pyridinyl substituent to the piperidinone ring at the C-6 position and for assigning the quaternary carbon (C-2') of the pyridine ring. The complete assignment of complex heterocyclic structures often relies on the combination of these 2D experiments. uchile.cl
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental formula of a compound, as well as to gain structural information through analysis of its fragmentation patterns. For this compound (C₁₀H₁₂N₂O), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement of its molecular ion.
The expected exact mass for the neutral molecule is 176.09496 g/mol . In typical electrospray ionization (ESI) mass spectrometry, the compound would be observed as the protonated molecule [M+H]⁺ with an m/z of 177.1022. rsc.org
Analysis of the fragmentation pattern in the mass spectrum provides further structural confirmation. Key fragmentation pathways for this compound would likely include:
Cleavage of the C-C bond between the two rings: This would lead to the formation of a pyridinyl cation and a piperidinone radical, or vice versa.
Fragmentation of the piperidinone ring: This can occur via several pathways, including the characteristic loss of carbon monoxide (CO) from the lactam moiety. A common fragmentation for 2-alkylpiperidines results in a base peak at m/z 84, corresponding to the piperidine (B6355638) ring fragment. beilstein-journals.org
Fragmentation of the pyridine ring: The pyridine ring can also undergo characteristic ring-opening and fragmentation.
The combination of the molecular ion peak and the observed fragmentation pattern provides a unique fingerprint for the compound, confirming its identity. researchgate.net
Chiral Analysis and Absolute Configuration Determination
Since this compound is a chiral molecule, determining the absolute configuration of its stereocenter (whether it is the R or S enantiomer) is a critical aspect of its structural elucidation. This is accomplished using chiroptical spectroscopic methods or X-ray crystallography.
Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govrsc.org The two enantiomers of a chiral compound produce VCD spectra that are equal in magnitude but opposite in sign (mirror images of each other). nih.gov This property makes VCD a powerful, non-destructive method for unambiguously determining the absolute configuration of chiral molecules in solution. rsc.org
The determination of the absolute configuration of this compound using VCD involves a combined experimental and computational approach: nih.gov
The experimental VCD and standard infrared (IR) absorption spectra of the chiral sample are measured.
Computational methods, specifically Density Functional Theory (DFT), are used to perform a conformational analysis to find the most stable low-energy conformations of one enantiomer (e.g., the (R)-enantiomer).
The IR and VCD spectra for this single enantiomer are then calculated by performing a Boltzmann average over the spectra of the stable conformers. nih.govacs.org
The experimental VCD spectrum is compared to the calculated VCD spectrum. If the spectra match, the sample has the absolute configuration used in the calculation (e.g., R). If the experimental spectrum is a mirror image of the calculated one, the sample has the opposite absolute configuration (e.g., S).
This methodology has been successfully applied to determine the absolute configuration of a wide range of natural products and synthetic molecules, including those with piperidine rings, demonstrating its reliability even for conformationally flexible molecules. nih.govacs.orguchile.cl
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal can be grown, this technique provides precise information about bond lengths, bond angles, and the conformation of the molecule. For a chiral compound, X-ray analysis using anomalous dispersion can determine the absolute configuration unequivocally.
While the specific crystal structure for this compound is not available, extensive crystallographic studies on related piperidine and pyridinyl-piperidine derivatives provide significant insight into its expected solid-state structure. acs.orgtandfonline.com Studies show that the six-membered piperidine ring typically adopts a stable chair conformation to minimize steric strain. tandfonline.com However, the substitution pattern can lead to distorted chair or boat conformations.
In the crystal lattice, molecules of this compound would be expected to form intermolecular hydrogen bonds via the lactam N-H donor and the carbonyl oxygen acceptor, linking the molecules into chains or more complex networks. iucr.orgnih.gov The pyridine nitrogen may also act as a hydrogen-bond acceptor.
The table below presents crystallographic data for representative pyridinyl-piperidine analogs, illustrating the types of crystal systems and packing arrangements observed for this class of compounds.
Crystallographic Data for Related Pyridinyl-Piperidine Analogs
| Compound | Formula | Crystal System | Space Group | Reference |
|---|---|---|---|---|
| tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate | C₁₅H₂₁BrN₂O₃ | Monoclinic | P2₁/n | tandfonline.com |
| 2,4,6-trifluoro-N-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl]-benzamide hemisuccinate | C₂₃H₂₃F₃N₄O₆ | Monoclinic | P2₁/n | google.com |
| 4-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylpyridin-1-ium hexafluoro-λ⁶-phosphane | C₁₅H₁₆NO⁺·PF₆⁻ | Monoclinic | P2₁/c | iucr.orgnih.gov |
Computational Chemistry and Theoretical Studies of 6 Pyridin 2 Yl Piperidin 2 One
Molecular Docking Simulations for Protein-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interactions between a ligand and its target protein at the atomic level.
While specific docking studies on 6-(Pyridin-2-yl)piperidin-2-one are not extensively documented in publicly available research, studies on structurally similar compounds provide valuable insights into its potential binding modes. For instance, research on a series of 1-(pyridin-2-yl)piperidine-2,6-dione derivatives, which share the core pyridin-yl-piperidine scaffold, has been conducted to explore their potential as antimicrobial agents. In one such study, these derivatives were docked against the active sites of several bacterial proteins. The docking results for a related compound, 1-(3-methylpyridin-2-yl)piperidine-2,6-dione, indicated a strong binding affinity towards the target proteins, suggesting that the pyridin-yl-piperidine moiety can effectively fit into the binding pockets of these enzymes.
In a broader context, docking studies of various piperidine (B6355638) derivatives have revealed their potential to interact with a wide range of biological targets. For example, in a study on piperidin-4-one derivatives, docking analysis showed that these compounds could bind to the 2B7N protein of Helicobacter pylori with significant affinity. nih.gov The interactions were characterized by hydrogen bonds between the piperidone ring and key amino acid residues in the protein's active site. nih.gov Specifically, 2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one was identified as a promising compound with a binding affinity of -8.0 Kcal/mol, forming hydrogen bonds with ASP 153, ARG 148, HIS 147, and ASN 146. nih.gov
Similarly, docking studies on piperidin-4-imine derivatives as potential antitubercular agents have highlighted the importance of the piperidine scaffold in binding to the enoyl-acyl carrier protein (EACP) reductase. nih.gov The Glide dock scores for a series of these compounds were found to be energetically favorable, indicating good binding interactions with the receptor. nih.gov
These findings from related structures suggest that this compound likely engages in similar interactions, with the pyridine (B92270) nitrogen and the piperidone carbonyl group being key sites for hydrogen bonding within a protein's active site. The pyridin-2-yl group can also participate in π-π stacking or π-cation interactions, further stabilizing the ligand-protein complex.
Table 1: Molecular Docking Data for a Structurally Related Piperidin-4-one Derivative
| Compound | Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Reference |
| 2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one | Helicobacter pylori 2B7N | -8.0 | ASP 153, ARG 148, HIS 147, ASN 146 | nih.gov |
Absolute Binding Free Energy Calculations and Molecular Dynamics
Molecular dynamics (MD) simulations provide a more dynamic and realistic model of ligand-protein interactions by simulating the movement of atoms and molecules over time. These simulations, often combined with methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP), can be used to calculate the absolute binding free energy of a ligand to its target. nih.gov
While specific MD and binding free energy studies for this compound are limited, research on more complex molecules containing this scaffold highlights the utility of these methods. For instance, in a study aimed at designing novel protease inhibitors for SARS-CoV-2, a compound featuring a 6-(2-chlorophenyl)pyridin-2-yl moiety was investigated. nih.gov MD simulations were run for 150 ns to validate the docking results, and MM-PBSA calculations were used to estimate the binding free energy. nih.gov The results indicated a strong and stable binding of the ligand to the active site of the main protease. nih.gov
The general principle of these calculations involves computing the free energy of the protein-ligand complex, the free protein, and the free ligand in a solvent. The binding free energy is then the difference between the energy of the complex and the energies of the individual components. A more negative binding free energy value indicates a stronger and more stable interaction. These calculations can be broken down into contributions from different energy terms, such as van der Waals forces, electrostatic interactions, polar solvation energy, and non-polar solvation energy, providing a detailed understanding of the driving forces behind ligand binding. nih.gov
In another study, MD simulations were performed on pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors. researchgate.net The simulations, which were run for 100 ns, along with MM-PBSA studies, suggested that the synthesized compounds formed stable complexes with the enzyme. researchgate.net
These examples demonstrate that MD simulations and binding free energy calculations are powerful tools for validating docking poses and providing a more accurate estimation of binding affinity for compounds containing the pyridin-yl-piperidine scaffold.
Table 2: Components of Binding Free Energy Calculations
| Energy Component | Description |
| ΔGbind | The overall binding free energy of the ligand to the protein. |
| Egas | The gas-phase energy, which includes internal energy, Coulomb energy, and van der Waals energy. |
| Gsol | The solvation-free energy, which is the sum of the polar and non-polar contributions. |
| -TΔS | The entropic contribution to the binding free energy. |
In Silico Predictions of Structure-Activity Relationships
In silico predictions of structure-activity relationships (SAR) are crucial for optimizing lead compounds in drug discovery. These studies aim to identify the key structural features of a molecule that are responsible for its biological activity.
For the this compound scaffold, SAR studies on related compounds can provide valuable predictions. Research on a series of pyridin-2(1H)-ones as urease inhibitors has shown that the nature and position of substituents on the pyridine ring significantly influence the inhibitory activity. researchgate.net The study, which analyzed 33 derivatives, suggested that electron-releasing groups on the pyridine ring are important for modulating biological activity. researchgate.net
In another relevant study on inhibitors of the Enhancer of Zeste Homologue 2 (EZH2) and Enhancer of Zeste Homologue 1 (EZH1), modifications to a pyridone ring were investigated. nih.gov It was found that replacing a propyl group with a hydroxyl group on the pyridone ring resulted in a total loss of potency, likely due to the abolishment of favorable hydrophobic interactions. nih.gov Furthermore, the study explored the pyridine-2-yl-piperizine tail, which is structurally analogous to the pyridin-2-yl-piperidone core. Modifications to this part of the molecule were shown to have a significant impact on the inhibitory activity against EZH1. nih.gov
These SAR studies on related scaffolds suggest that for this compound, modifications to both the pyridine and piperidone rings are likely to have a substantial effect on its biological activity. For instance, the introduction of hydrophobic or electron-donating substituents on the pyridine ring could enhance its interaction with the target protein. Similarly, substitutions on the piperidone ring could be used to fine-tune the molecule's steric and electronic properties to improve its binding affinity and selectivity.
Table 3: Key Structural Features and Their Potential Impact on Activity
| Structural Feature | Potential Modification | Predicted Impact on Activity |
| Pyridine Ring | Introduction of electron-donating groups | May enhance biological activity |
| Pyridine Ring | Introduction of hydrophobic substituents | Could improve binding through hydrophobic interactions |
| Piperidone Ring | Substitution at various positions | Can modulate steric and electronic properties for better target fit |
| Linkage between rings | Altering the point of attachment | May change the overall conformation and binding mode |
Biological Target Interactions and Medicinal Chemistry Applications of 6 Pyridin 2 Yl Piperidin 2 One Derivatives
In Vitro Biological Activity Profiles and Mechanistic Insights
Antimicrobial Activity against Pathogenic Bacterial Strains
Derivatives of the pyridin-2-one and piperidine (B6355638) core structures have demonstrated notable antimicrobial properties. Research has shown that these compounds can exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria.
For instance, a series of novel sulfaguanidine (B1682504) hybrids incorporating a pyridine-2-one moiety was synthesized and evaluated for antimicrobial activity. Several of these derivatives showed potent bactericidal activity against multiple pathogenic strains. nih.gov Specifically, compounds were tested against strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. nih.gov The mechanism for some of these compounds was identified as dual inhibition of DNA gyrase and dihydrofolate reductase (DHFR). nih.gov
In one study, 2-cyanoacrylamide derivatives were used to synthesize pyridine-2-one compounds, which were then assessed for their minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC). The most promising of these compounds displayed MIC values ranging from 4.69 to 156.47 µM against Gram-positive bacteria. nih.gov Another study on piperidinyl tetrahydrothieno[2,3-c]isoquinolines, which share the piperidine ring, found that certain derivatives had significant activity, with MIC values between 7.0 and 9.0 μg/mL against various bacteria. acs.org Similarly, other piperidine derivatives have shown strong inhibitory effects against a panel of bacteria including Bacillus cereus, E. coli, and S. aureus, with one derivative exhibiting an MIC of 0.75 mg/ml against B. subtilis. academicjournals.org
Fungal pathogens have also been targeted. While some piperidine derivatives showed no activity against species like Fusarium verticilliodes and Candida utilis, others displayed varying levels of inhibition against Aspergillus niger and Candida albicans. academicjournals.orgresearchgate.net
| Compound/Derivative Class | Bacterial Strain(s) | Activity (MIC/IC50/Inhibition Zone) | Reference |
|---|---|---|---|
| Pyridine-2-one Sulfaguanidine Hybrids | Gram-positive bacteria | MIC: 4.69–156.47 µM | nih.gov |
| Piperidinyl Tetrahydrothieno[2,3-c]isoquinolines | Various bacteria | MIC: 7.0–9.0 µg/mL | acs.org |
| Methyl 2,6-bis(4-cyanophenyl)-1-p-tolyl-4-(p-tolylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate | B. subtilis | MIC: 0.75 mg/ml | academicjournals.org |
| N-alkylated pyridine-based salts | S. aureus, E. coli | MIC: 55-56% inhibition at 100 μg/mL | nih.gov |
Neuroprotective Effects and Associated Mechanisms
The piperidine and pyridin-2-one frameworks are integral to compounds designed for neuroprotection, with research pointing towards multiple mechanisms of action. These include antioxidant effects, modulation of neurotransmitter systems, and inhibition of enzymes involved in neurodegeneration. thieme-connect.commdpi.com
Derivatives have been investigated for their potential in treating neurodegenerative conditions like Alzheimer's disease. researchgate.netnih.gov One of the key pathogenic factors in such diseases is oxidative stress and the deficit of neurotransmitters like acetylcholine. researchgate.net Studies on novel pyrrolidine-2-one derivatives, structurally related to piperidin-2-ones, demonstrated their ability to ameliorate cognitive deficits in animal models by affecting biochemical markers such as acetylcholinesterase (AChE), lipid peroxidation (LPO), and superoxide (B77818) dismutase (SOD). researchgate.net
In other research, piperidine urea (B33335) derivatives were synthesized and showed potent neuroprotective activities in vitro. thieme-connect.com One compound, A10, provided significant protection against L-glutamic acid-induced injury in SH-SY5Y cells, a common cell line model for neuronal studies. This compound also exhibited lower cytotoxicity and cardiotoxicity compared to the control drug, Fenazinel. thieme-connect.com The neuroprotective mechanisms of related compounds are thought to involve antioxidant effects, potentially through the chelation of iron ions which are critical to the function of many oxidative enzymes. thieme-connect.com Furthermore, dizocilpine (B47880) derivatives have been shown to reduce hippocampal damage in models of NMDA-induced neurodegeneration. biorxiv.org
Modulation of Serotonin (B10506) Receptors (e.g., 5-HT1A)
The 6-(pyridin-2-yl)piperidine structure is a key pharmacophore for interacting with serotonin (5-HT) receptors, particularly the 5-HT1A subtype, which is a significant target for neuropsychiatric drugs.
Research into 6-substituted-2-pyridinylmethylamine derivatives, which are closely related to the core structure, led to the development of high-affinity, selective agonists for the 5-HT1A receptor. These compounds were designed based on mechanistic and thermodynamic considerations to act as potent inhibitors of cAMP accumulation, a hallmark of 5-HT1A agonist activity. Some derivatives showed nanomolar affinity for 5-HT1A binding sites with over 500-fold selectivity against α1-adrenergic and D2-dopaminergic receptors.
Structure-activity relationship (SAR) studies revealed that the pyridine (B92270) nitrogen atom and the nature and position of substituents on the pyridine ring are critical for both recognition and activation of 5-HT1A receptors. For example, aryl-4-[(6-substituted-pyridin-2-ylmethylamino)methyl]piperidin-1-yl-methanone derivatives displayed high affinity. acs.orgresearchgate.net Other studies have explored derivatives targeting multiple serotonin receptors, such as dual 5-HT1A and 5-HT7 receptor ligands, with some compounds showing sub-nanomolar affinity for 5-HT1A receptors (Ki = 0.74 nM). researchgate.net Additionally, indolylpyrrolidine-2,5-dione derivatives connected to a dihydropyridine (B1217469) ring have been developed as multi-target ligands with significant affinity for the serotonin transporter (SERT) and 5-HT1A receptors (Ki = 128 nM for one derivative). mdpi.com
| Compound/Derivative Class | Target | Affinity (Ki) | Reference |
|---|---|---|---|
| 6-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one (21) | 5-HT1A | 0.74 nM | researchgate.net |
| Compound 21 | 5-HT7 | 8.4 nM | researchgate.net |
| 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione (Compound 11) | SERT | 9.2 nM | mdpi.com |
| Compound 11 | 5-HT1A | 128.0 nM | mdpi.com |
| Arylpiperazine Derivatives | 5-HT7 | 6.69–91.7 nM | acs.org |
Inhibition of Protein Kinases (e.g., MSK1, ASK1, DNA-PKcs, ALK/ROS1, IKKb)
Derivatives of 6-(pyridin-2-yl)piperidin-2-one are potent inhibitors of a variety of protein kinases, which are crucial regulators of cellular processes and are often implicated in diseases like cancer and inflammatory conditions.
ALK/ROS1: A series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as dual inhibitors of anaplastic lymphoma kinase (ALK) and ROS1 kinase, which are important targets in non-small-cell lung cancer. One representative compound, 2e, showed potent enzymatic activity against a crizotinib-resistant ALK mutant (IC50 = 41.3 nM) and a ROS1 mutant (IC50 = 104.7 nM), demonstrating superiority over crizotinib (B193316). nih.gov Other spiro[indoline-3,4′-piperidine]-2-one derivatives have also been identified as potent and selective c-Met/ALK dual inhibitors. acs.org The pyridine-2-amine core of crizotinib itself binds to the hinge region of the ROS1 kinase domain. nih.gov
DNA-PKcs: Imidazo[4,5-c]pyridine-2-one derivatives have been discovered as a new class of potent and selective inhibitors of DNA-dependent protein kinase (DNA-PK). acs.org DNA-PK is a key enzyme in the repair of DNA double-strand breaks, and its inhibition can sensitize cancer cells to radiation. A scaffold-hopping strategy from a known multi-kinase inhibitor led to the identification of these selective DNA-PK inhibitors. acs.org
IKKb: The IκB kinase-β (IKK-β) is a key regulator of the NF-κB signaling pathway, which is involved in inflammation. While 6-aryl-7-alkoxyisoquinolines with a piperidine moiety showed good IKK-β inhibition, replacing the piperidine with a pyridine ring was found to be detrimental to potency, indicating a preference for the more basic piperidine nitrogen. acs.org However, other studies have identified 2-amino-3-cyano-4-alkyl-6-(2-hydroxyphenyl)pyridine derivatives as potent IKK-β inhibitors. An optimized compound from this series exhibited an IKK-β IC50 of 8.5 nM and showed strong oral efficacy in anti-inflammatory models. researchgate.net Thiazole-based inhibitors incorporating an N-(pyridin-2-yl)cyclopropanecarboxamide scaffold have also been designed to target IKK-β. mdpi.com
Other Kinases: Pyridin-2-one derivatives have shown inhibitory activity against a range of other kinases. A 3-aminopyridin-2-one based fragment library identified inhibitors of Monopolar Spindle 1 (MPS1) and Aurora kinases. nih.gov Substituted pyridones have also been described as highly potent inhibitors of Pim-1 kinase, with one compound showing an IC50 of 50 nM. researchgate.net Furthermore, imidazo[4,5-b]pyridin-2-one derivatives have been identified as potent inhibitors of p38 MAP kinase. researchgate.net
| Derivative Class | Kinase Target | Activity (IC50) | Reference |
|---|---|---|---|
| 2-amino-4-(1-piperidine) pyridine derivative (2e) | ALKL1196M (mutant) | 41.3 nM | nih.gov |
| Compound 2e | ROS1G2032R (mutant) | 104.7 nM | nih.gov |
| 2-amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-piperidin-4-yl nicotinonitrile | IKK-β | 8.5 nM | researchgate.net |
| Substituted Pyridone | Pim-1 | 50 nM | researchgate.net |
| Imidazo[4,5-b]pyridin-2-one derivative | p38α MAP Kinase | 9.6 nM | researchgate.net |
Anti-fibrotic Activity via Collagen Expression Modulation
The pyridin-2-one scaffold is a cornerstone of anti-fibrotic drug discovery, with pirfenidone (B1678446) (5-methyl-1-phenyl-2[1H]-pyridone) being an approved drug for idiopathic pulmonary fibrosis (IPF). nih.gov Research has focused on developing novel derivatives with improved efficacy.
Studies have shown that these compounds exert their anti-fibrotic effects by modulating the expression of key fibrosis markers, particularly collagen. nih.gov A series of novel 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives were designed and evaluated for their ability to inhibit fibrosis in hepatic stellate cells. Two compounds, 12m and 12q, showed superior anti-fibrotic activity to pirfenidone, with IC50 values of 45.69 µM and 45.81 µM, respectively. nih.govresearchgate.net Mechanistic studies confirmed that these compounds effectively reduced the expression of Collagen type I alpha 1 (COL1A1) and the content of hydroxyproline, a major component of collagen. nih.govresearchgate.net
Other pirfenidone derivatives have also been synthesized and tested. In one study, attaching different groups to the nitrogen atom of the pyridin-2(1H)-one moiety led to compounds with significantly enhanced anti-fibrosis activity. Compound 5d was found to be 10 times more active than pirfenidone (IC50: 0.245 mM vs. 2.75 mM), while compound 9d was even more potent with an IC50 of 0.035 mM against a human fibroblast cell line. nih.gov The anti-fibrotic activity of these pyridone compounds is considered to be multi-targeted. researchgate.net
Inhibition of Rab Geranylgeranyl Transferase (RGGT)
Rab geranylgeranyl transferase (RGGT or GGTase-II) is a crucial enzyme involved in the post-translational modification of Rab GTPases, which are key regulators of vesicular transport. frontiersin.orgnih.gov Inhibition of RGGT is a potential therapeutic strategy for diseases where Rab protein function is dysregulated, such as cancer. researchgate.net
Derivatives based on an imidazo[1,2-a]pyridine (B132010) core have been identified as potent RGGT inhibitors. frontiersin.orgnih.gov In one study, twelve phosphonopropionates derived from 2-hydroxy-3-imidazo[1,2-a]pyridin-3-yl-2-phosphonopropionic acid (3-IPEHPC) were synthesized. The nature of the substituent at the C6 position of the imidazo[1,2-a]pyridine ring was found to be critical for the compound's activity against RGGT. frontiersin.orgnih.gov
These inhibitors were shown to disrupt the prenylation of Rab11A in HeLa cells. The most active compounds were evaluated to determine the lowest effective dose for inhibiting Rab11A prenylation, with some derivatives being effective at concentrations of 25 to 100 μM. frontiersin.orgnih.gov The mechanism of these phosphonocarboxylate inhibitors involves preventing the introduction of the second geranylgeranyl group onto Rab GTPases. nih.govresearchgate.net Peptide-based inhibitors have also been developed, with some showing selective, low micromolar IC50 values for RGGT. researchgate.net
| Compound/Derivative Class | Cell Line | Activity | Reference |
|---|---|---|---|
| 6-substituted imidazo[1,2-a]pyridine analogs | HeLa | Inhibition of Rab11A prenylation at 25-100 μM | frontiersin.orgnih.gov |
| Peptide-based inhibitors | COS-7 | Low micromolar IC50 values for RabGGTase | researchgate.net |
Structure-Activity Relationship (SAR) Studies and Rational Drug Design
The exploration of the chemical space around the this compound scaffold is a key aspect of rational drug design. By systematically modifying the core structure and analyzing the resulting changes in biological activity, medicinal chemists can elucidate critical structure-activity relationships (SAR). This knowledge is then used to guide the design of new derivatives with improved therapeutic potential.
Pharmacophore Identification and Optimization
A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For derivatives of this compound, the key pharmacophoric features generally include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. researchgate.net The pyridine nitrogen can act as a hydrogen bond acceptor, while the lactam NH of the piperidin-2-one ring can serve as a hydrogen bond donor. The pyridine and any additional aromatic or aliphatic substituents contribute to hydrophobic and aromatic interactions with the target protein. researchgate.netunits.it
Optimization of these features is crucial for enhancing biological activity. For instance, in the development of ligands for the adenosine (B11128) A2A receptor, a pharmacophore model highlighted the importance of a hydrophobic group, a hydrogen bond donor, and an aromatic group. nih.govmdpi.com The strategic placement of substituents on the pyridine or piperidinone rings can fine-tune these interactions, leading to increased potency and selectivity. Computational methods, such as 3D-QSAR (Quantitative Structure-Activity Relationship) studies, can further refine these pharmacophore models by correlating the spatial arrangement of molecular properties with biological activity. units.it
Derivatization Strategies for Enhanced Selectivity and Potency
Derivatization of the this compound scaffold is a common strategy to enhance the potency and selectivity of drug candidates. Modifications can be made at several positions on both the pyridine and piperidinone rings. For example, introducing substituents on the pyridine ring can modulate the electronic properties and steric bulk of the molecule, which can significantly impact its binding affinity and selectivity for a particular target. mdpi.com
In a study on Mitogen- and Stress-Activated Kinase 1 (MSK1) inhibitors, derivatives of a related 6-phenylpyridin-2-yl guanidine (B92328) scaffold were synthesized and evaluated. mdpi.com The results indicated that the position and nature of the substituent on the phenyl ring were critical for activity. Similarly, for this compound derivatives, substitutions on the pyridine ring could be explored to optimize interactions with the target protein.
Furthermore, modifications to the piperidinone ring, such as the introduction of alkyl or aryl groups, can influence the molecule's conformation and lipophilicity, thereby affecting its pharmacokinetic properties and biological activity. The lactam nitrogen of the piperidin-2-one can also be a site for derivatization, allowing for the introduction of various side chains to probe for additional binding interactions.
A summary of potential derivatization strategies and their expected impact is presented in the table below.
| Derivatization Site | Type of Substituent | Potential Impact on Activity |
| Pyridine Ring | Electron-donating/withdrawing groups | Modulate electronic properties, alter pKa, influence hydrogen bonding |
| Bulky alkyl/aryl groups | Introduce steric interactions, explore hydrophobic pockets | |
| Piperidinone Ring (C3, C4, C5) | Alkyl, aryl, or functionalized groups | Alter conformation, lipophilicity, and target interactions |
| Piperidinone Ring (N1) | Alkyl, aryl, or extended side chains | Introduce new vectors for binding, improve pharmacokinetic properties |
Scaffold Hopping and Mimetic Design
Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core structure of a known active compound with a different, yet functionally similar, scaffold. psu.edu This approach can lead to the discovery of novel chemical series with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position. The this compound scaffold can be utilized in scaffold hopping strategies, either as a starting point or as a target scaffold.
For instance, the piperidin-2-one ring is a known bioisostere for other cyclic structures, and replacing it with a different ring system could lead to new active compounds. Conversely, the this compound scaffold could be designed as a mimetic of a known pharmacophore. For example, in a study on proteasome inhibitors, a scaffold hopping approach was used to replace an imidazo[1,2-a]pyrimidine (B1208166) core with other bicyclic systems to improve solubility. acs.org A similar approach could be envisioned where the this compound scaffold is used to replace a known kinase hinge-binding motif.
This compound as a Privileged Scaffold in Drug Discovery
The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.gov The this compound structure can be considered a privileged scaffold due to the presence of both the pyridine and piperidin-2-one rings, which are independently recognized as important pharmacophores in medicinal chemistry. dovepress.commdpi.com
Building Block Utility for Complex Organic Molecules
The this compound core serves as a valuable building block for the synthesis of more complex organic molecules. Its inherent functionality allows for a variety of chemical transformations, making it a versatile starting material for the construction of compound libraries for high-throughput screening. The pyridine ring can undergo various coupling reactions, such as Suzuki or Stille couplings, to introduce additional aryl or heteroaryl groups. mdpi.com The piperidin-2-one moiety can be functionalized at multiple positions, as previously discussed, to generate a diverse range of derivatives. semanticscholar.org
The synthesis of such building blocks often involves multi-component reactions or convergent synthetic strategies, which allow for the efficient construction of the core scaffold. beilstein-journals.org Once synthesized, these building blocks can be further elaborated to produce a wide array of compounds for biological evaluation.
Design Principles for Novel Therapeutic Agents
The design of novel therapeutic agents based on the this compound scaffold should be guided by a clear understanding of the target biology and the principles of medicinal chemistry. Key design considerations include:
Target-Specific Interactions: The substituents on the scaffold should be chosen to maximize favorable interactions with the specific biological target of interest. This may involve incorporating groups that can form hydrogen bonds, salt bridges, or hydrophobic interactions with key residues in the binding site. mdpi.com
Metabolic Stability: The scaffold and its substituents should be designed to be resistant to metabolic degradation. This may involve blocking sites of metabolism or introducing groups that reduce the rate of metabolic clearance.
Selectivity: To minimize off-target effects, the derivatives should be designed to be highly selective for the intended biological target over other related proteins. mdpi.com
By applying these design principles, medicinal chemists can leverage the unique structural features of the this compound scaffold to develop novel and effective therapeutic agents for a variety of diseases.
Advanced Applications of 6 Pyridin 2 Yl Piperidin 2 One in Chemical Science
Applications in Materials Science
The inherent electronic and structural properties of 6-(Pyridin-2-yl)piperidin-2-one pave the way for its use in the development of novel materials. Its ability to interact with metal centers and its potential contribution to electronically active organic systems are of particular interest.
The this compound scaffold is an excellent candidate for forming stable metal complexes. The nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the piperidinone ring can act as a bidentate ligand, coordinating to a single metal center. This chelation can lead to the formation of stable, well-defined coordination compounds.
Structurally similar ligands that feature both pyridine and piperidine (B6355638) rings have been shown to form robust complexes with various transition metals, including Ruthenium(II) and Manganese(II). nih.govosti.gov For instance, ligands incorporating a piperidine ring are noted for increasing the structural rigidity of the resulting metal complexes. nih.gov This rigidity is a desirable trait in applications such as catalysis and the development of photoactive materials. Ruthenium(II) complexes with related tetradentate ancillary ligands have proven to be effective for photocaging applications, where light is used to release a molecule of interest. nih.gov Furthermore, manganese complexes with aminopyridine ligands have been successfully employed as catalysts for the efficient and selective epoxidation of alkenes. osti.gov
Table 1: Examples of Metal Complexes with Pyridine-Piperidine Type Ligands
| Ligand Type | Metal Ion | Complex Application | Reference |
|---|---|---|---|
| 2,2′-((2R,6S)-1-(pyridin-2-ylmethyl)piperidine-2,6-diyl)dipyridine (cyTPA) | Ru(II) | Photocaging | nih.gov |
| 1,1′-bis[(pyridin-2-yl)methyl)]-2,2′-bipiperidine (PYBP) | Mn(II) | Catalytic Epoxidation | osti.gov |
| N-1-methyl-6-(pyridin-3-yl)piperidine-2-thione | - | Precursor for transition metal complex catalysts | researchgate.net |
The pyridine moiety within this compound suggests its potential utility in the field of organic electronics. Pyridine-based compounds are known for their electron-deficient nature, which facilitates electron transport. This property is crucial for the development of n-type organic semiconductor materials used in various electronic devices.
Research has demonstrated that sophisticated molecules containing pyridine-3,5-dicarbonitrile (B74902) fragments can function as high-performance, electron-transporting materials in Organic Light-Emitting Diodes (OLEDs). beilstein-journals.orgnih.gov These materials exhibit excellent thermal stability and the necessary electronic properties for efficient device operation. Although this compound itself is a simpler structure, the presence of the pyridine ring provides a fundamental basis for its potential incorporation into more complex architectures designed for organic electronics. Its structure could be modified to enhance π-π stacking and charge transport properties, making it a valuable building block for new electronic materials.
Table 2: Pyridine-Based Compounds in Organic Electronics
| Compound Class | Function | Application | Reference |
|---|---|---|---|
| Pyridine-3,5-dicarbonitriles with carbazolyl fragments | Electron-transporting material | Organic Light-Emitting Diodes (OLEDs) | beilstein-journals.orgnih.gov |
| 2,6-Bis(4-cyanophenyl)-4-(9-phenyl-9H-carbazol-3-yl)pyridine-3,5-dicarbonitrile | Photocatalysis (H₂ production) | Aqueous dispersions | beilstein-journals.org |
Role in Organic Synthesis as Chiral Auxiliaries and Precursors
Beyond materials science, this compound is a significant molecule in the realm of organic synthesis, particularly due to the chirality inherent in its 6-substituted piperidin-2-one core.
This compound serves as a valuable chiral precursor for the synthesis of more complex molecules. The piperidin-2-one structure is a key intermediate for producing a variety of substituted piperidines, which are prevalent in many natural products and pharmaceutical agents. researchgate.netbeilstein-journals.org An efficient route to synthesize 6-(pyridin-2-yl)piperidin-2-ones involves the Diels-Alder reaction between 1-(pyridin-2-yl)-2-azabuta-1,3-dienes and electron-poor dienophiles. researchgate.net The resulting piperidinone can then be transformed; for example, treatment with phosphorus oxychloride can yield bipyridine derivatives. researchgate.net
The true power of this scaffold lies in asymmetric synthesis. While the molecule itself is not typically used as a detachable chiral auxiliary, its own enantioselective synthesis provides a crucial chiral building block. The asymmetric synthesis of 6-alkyl- or 6-aryl-substituted piperidin-2-ones can be achieved with high diastereoselectivity by using chiral auxiliaries like (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP). researchgate.net Once the enantiomerically pure 6-substituted piperidin-2-one is formed, it serves as a chiral precursor. A prominent example is its use in the enantioselective synthesis of the hemlock alkaloid (S)-(+)-coniine, demonstrating its role as a key intermediate in constructing biologically active natural products. researchgate.net
Table 3: Synthetic Utility of the 6-Substituted Piperidin-2-one Scaffold
| Starting Material/Scaffold | Reaction/Transformation | Product | Significance | Reference |
|---|---|---|---|---|
| 1-(Pyridin-2-yl)-2-azabuta-1,3-diene | Diels-Alder Cycloaddition | This compound | Forms the core piperidinone structure | researchgate.net |
| This compound | Treatment with POCl₃ | Bipyridine derivative | Precursor to bipyridine systems | researchgate.net |
| Chiral diolefinic hydrazides | Ring-closing metathesis & conversion | Enantiopure 6-alkyl-piperidin-2-ones | Asymmetric synthesis of chiral building blocks | researchgate.net |
| Enantiopure 6-propylpiperidin-2-one | Further synthetic steps | (S)-(+)-Coniine | Total synthesis of a natural product alkaloid | researchgate.net |
Q & A
Q. What are the key considerations for optimizing the synthesis of 6-(Pyridin-2-yl)piperidin-2-one to improve yield and purity?
Answer: Synthetic routes often involve cyclization or coupling reactions between pyridine and piperidinone derivatives. Methodological priorities include:
- Catalyst selection : Palladium-catalyzed strategies (e.g., Suzuki coupling) are effective for introducing pyridyl groups to heterocycles, but ligand choice impacts regioselectivity .
- Reaction conditions : Temperature control (e.g., reflux in anhydrous solvents like THF) minimizes side reactions. Monitoring via TLC or HPLC ensures intermediate stability .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol removes unreacted pyridine precursors .
Q. How can X-ray crystallography validate the structural conformation of this compound?
Answer:
- Data collection : Use SHELX programs (e.g., SHELXD for structure solution) to process diffraction data from single crystals grown via slow evaporation in polar solvents (e.g., methanol) .
- Refinement : SHELXL refines bond lengths and angles, confirming the planar pyridine ring and non-planar piperidinone moiety. Hydrogen-bonding networks stabilize the crystal lattice .
- Validation tools : Check CIF files with PLATON to detect disorders or thermal motion artifacts .
Q. What spectroscopic methods are most reliable for characterizing this compound?
Answer:
- NMR : H NMR (400 MHz, DMSO-d) identifies pyridyl protons (δ 8.2–8.5 ppm) and piperidinone NH (δ 5.1–5.3 ppm). C NMR confirms carbonyl (C=O) at ~170 ppm .
- IR : Stretching frequencies for C=O (~1650 cm) and pyridyl C-N (~1580 cm) validate functional groups .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion [M+H] and fragmentation patterns .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activity data for this compound derivatives?
Answer:
- Assay standardization : Control variables like solvent (DMSO concentration ≤0.1%) and cell line viability (use MTT assays with triplicate measurements) .
- SAR analysis : Compare substituent effects (e.g., fluorinated vs. methyl groups at position 6) on binding affinity to targets like kinases or GPCRs .
- Meta-analysis : Cross-reference PubChem bioactivity data with in-house results to identify outliers caused by impurities (>95% purity required) .
Q. What computational strategies predict the reactivity of this compound in catalytic systems?
Answer:
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to model transition states for nucleophilic attacks on the piperidinone carbonyl .
- Molecular docking : Use AutoDock Vina to simulate interactions with enzymatic active sites (e.g., cytochrome P450), focusing on hydrogen bonds with pyridyl N .
- MD simulations : Analyze solvation effects in water/ethanol mixtures (NAMD software) to predict aggregation behavior .
Q. How can researchers mitigate challenges in scaling up this compound synthesis for preclinical studies?
Answer:
- Flow chemistry : Continuous reactors improve heat dissipation and reduce side products in exothermic steps (e.g., cyclization) .
- Process analytical technology (PAT) : In-line FTIR monitors reaction progress, while QbD principles optimize critical parameters (e.g., pH, stirring rate) .
- Safety protocols : Refer to SDS guidelines for handling pyridine derivatives (e.g., PPE, fume hoods) to avoid inhalation/contact hazards .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
